molecular formula C12H11N B057826 4-Benzylpyridine CAS No. 2116-65-6

4-Benzylpyridine

Cat. No. B057826
CAS RN: 2116-65-6
M. Wt: 169.22 g/mol
InChI Key: DBOLXXRVIFGDTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-benzylpyridines can be efficiently accomplished via Pd-catalyzed C(sp3)-H arylation between 4-picoline and aryl halides. A study demonstrated that optimal yields were achieved using a simple Pd(PPh3)4 catalyst and Cs2CO3 as the base, presenting an improvement over traditional methods by eliminating the need for strong organometallic reagents (Wu et al., 2017).

Molecular Structure Analysis

The molecular structure of 4-benzylpyridine derivatives has been explored through the synthesis and analysis of various compounds. For instance, the synthesis of 4-arylpyridines containing electron-withdrawing groups on the benzene ring was carried out to study their structure and yields, providing insights into the molecular architecture of these derivatives (Shiao et al., 1993).

Chemical Reactions and Properties

4-Benzylpyridine participates in a wide range of chemical reactions, highlighting its reactivity and functional versatility. The compound's ability to form complexes with various molecules through hydrogen bonding and other interactions makes it a valuable participant in the construction of supramolecular architectures (Zaman et al., 1999).

Scientific Research Applications

  • Organic Synthesis

    • 4-Benzylpyridine is used as a heterocyclic building block in organic synthesis .
    • It is an important raw material and intermediate used in organic synthesis .
  • Pharmaceuticals

    • 4-Benzylpyridine is used in the pharmaceutical industry .
    • It is a pharmaceutical secondary standard and certified reference material for use in pharma release testing and pharmaceutical research .
  • Synthesis of 4-Benzylpyridines

    • A highly efficient synthesis of 4-benzylpyridines was developed via Pd-catalyzed C (sp3)–H arylation between 4-picoline and aryl halides .
    • The best yields were achieved with a simple Pd (PPh3)4 catalyst and Cs2CO3 as the base .
  • Drug and Research Chemical

    • 4-Benzylpyridine is used as a drug and research chemical in scientific studies .
    • It acts as a monoamine releasing agent with 20- to 48-fold selectivity for releasing dopamine versus serotonin .
    • It is most efficacious as a releaser of norepinephrine .
  • Pharmaceutical Secondary Standard

    • 4-Benzylpyridine is a pharmaceutical secondary standard and certified reference material .
    • It is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
  • Heterocyclic Building Block

    • 4-Benzylpyridine is used as a heterocyclic building block .
    • It is an important raw material and intermediate used in organic synthesis .
  • Chemical Reagent

    • 4-Benzylpyridine is used as a chemical reagent .
    • It is an important raw material and intermediate used in various chemical reactions .
  • Material in Spectroscopy

    • 4-Benzylpyridine can be used in spectroscopy .
    • Its spectrum can be analyzed for research and educational purposes .
  • Comparative Studies

    • 4-Benzylpyridine can be used in comparative studies with other similar compounds like 4-Benzylpiperidine .
    • These studies can help understand the properties and behaviors of these compounds .

Safety And Hazards

4-Benzylpyridine is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation .

Relevant Papers The paper “Structures of Cytochrome P450 2B6 Bound to 4-Benzylpyridine and 4-(4-Nitrobenzyl)pyridine” provides insight into the role of active site side chains upon inhibitor binding and indicates that the recognition of the benzylpyridines in the closed conformation structure of P450 2B6 is based solely on hydrophobicity, size, and shape .

properties

IUPAC Name

4-benzylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOLXXRVIFGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062188
Record name Pyridine, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzylpyridine

CAS RN

2116-65-6
Record name 4-Benzylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2116-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-BENZYLPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8075
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine, 4-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridine, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-BENZYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P29GQM0OH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzylpyridine
Reactant of Route 2
Reactant of Route 2
4-Benzylpyridine
Reactant of Route 3
Reactant of Route 3
4-Benzylpyridine
Reactant of Route 4
Reactant of Route 4
4-Benzylpyridine
Reactant of Route 5
Reactant of Route 5
4-Benzylpyridine
Reactant of Route 6
Reactant of Route 6
4-Benzylpyridine

Citations

For This Compound
777
Citations
KE Crook - Journal of the American Chemical Society, 1948 - ACS Publications
… All material boiling at 289 and above was then returned to the still and the fraction boiling at 289-289.5 collected as 4-benzylpyridine. From 1 kg. … of 4-benzylpyridine (b. p. 289-289.5 cor. …
Number of citations: 14 pubs.acs.org
AJ Nunn, K Schofield - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… 2- and 4-Benzylpyridine .-These compounds were readily prepared by … We found the same ratio of 2- and 4-benzylpyridine in the reaction … of 4-benzylpyridine (bp 162-164"/20 mm.). …
Number of citations: 30 pubs.rsc.org
MB Shah, J Pascual, Q Zhang, CD Stout… - Molecular pharmacology, 2011 - ASPET
… In this study, structures of P450 2B6 were determined in complex with the potent inhibitors 4-benzylpyridine (4-BP) and 4-(4-nitrobenzyl)pyridine (4-NBP). Comparison of the present …
Number of citations: 47 molpharm.aspetjournals.org
J Soldevila-Sanmartín, M Sanchez-Sala… - Journal of Molecular …, 2018 - Elsevier
[Cu(μ-MeCO 2 ) 2 (4-Bzpy)] 2 (4-Bzpy = 4-benzylpyridine) has been synthesized by reaction of [Cu(μ-MeCO 2 ) 2 (H 2 O)] 2 with 4-Bzpy in methanol at room temperature. The compound …
Number of citations: 11 www.sciencedirect.com
Á Proszenyák, B Ágai, L Hegedűs, F Faigl - Applied Catalysis A: General, 2004 - Elsevier
The heterogeneous catalytic hydrogenation of 4-(4-fluorobenzyl)pyridine resulted in 4-(4-fluorobenzyl)piperidine, an important and valuable pharmaceutical intermediate. The effects of …
Number of citations: 11 www.sciencedirect.com
MJ Rossi, DF McMillen, DM Golden - The Journal of Physical …, 1984 - ACS Publications
… , which shows minor differences in its mass spectrum compared with 4-benzylpyridine. … Finally, our VLPP results on 2-benzyl and 4-benzylpyridine (reaction 3) were treated in the …
Number of citations: 49 pubs.acs.org
IS Ahuja, R Singh, R Sriramulu - Transition Metal Chemistry, 1978 - Springer
Coordination compounds formed by the interaction of 2- and 4-benzylpyridines with some bivalent metal halides and pseudohalides have been prepared and characterized by …
Number of citations: 8 link.springer.com
P Sett, N Paul, S Chattopadhyay… - Journal of Raman …, 1999 - Wiley Online Library
… Raman excitation profiles of several normal vibrations of 2- and 4-benzylpyridine were … thoroughly examined the REPs of several normal vibrations of 2- and 4-benzylpyridine (2- …
Y Kobayashi, Y Matsuura, E Kotani, T Iio… - Biochemical …, 1992 - europepmc.org
… of male rats with 4-benzylpyridine at doses ranging … 4-Benzylpyridine at doses from 0.40 to 0.80 mmol/kg also induced cytochrome P450c/d in male rats. In female rats, 4-benzylpyridine …
Number of citations: 15 europepmc.org
D Taylor - Australian Journal of Chemistry, 1977 - CSIRO Publishing
… (bnpy),12+ cation (bnpy = 4-benzylpyridine) with the perchlorate ions spanning the Hg-Hg … to the nitrogen atoms of two 4-benzylpyridine ligands. The coordination by the two ligands is …
Number of citations: 17 www.publish.csiro.au

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.